molecular formula C18H16N2O3S2 B2864080 (E)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 476308-08-4

(E)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2864080
CAS RN: 476308-08-4
M. Wt: 372.46
InChI Key: YKULSJITVGQGLH-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide, also known as DTTAA, is a small molecule compound that has gained attention in the scientific community for its potential use in medicinal chemistry.

Mechanism of Action

(E)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide acts by inhibiting the activity of several enzymes involved in cancer cell proliferation and survival. It also induces apoptosis, a process of programmed cell death, in cancer cells. Additionally, (E)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide has been shown to modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
(E)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide has been found to modulate several signaling pathways involved in cancer cell growth and survival. It also exhibits antioxidant and anti-inflammatory effects. In animal studies, (E)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide has been shown to reduce tumor growth and improve cognitive function.

Advantages and Limitations for Lab Experiments

(E)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide has several advantages as a potential therapeutic agent, including its small size, ease of synthesis, and low toxicity. However, its efficacy and safety in humans have not been established, and further studies are needed to determine its pharmacokinetics and pharmacodynamics.

Future Directions

Future research on (E)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide could focus on its potential as a therapeutic agent for various cancers and neurodegenerative diseases. Moreover, the development of (E)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide derivatives with improved efficacy and safety could be explored. Additionally, studies on the pharmacokinetics and pharmacodynamics of (E)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide in humans could provide valuable insights into its clinical potential.
In conclusion, (E)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a small molecule compound with promising anticancer, anti-inflammatory, and antioxidant properties. Its mechanism of action involves the inhibition of several enzymes and modulation of gene expression. While further studies are needed to determine its clinical potential, (E)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide holds promise as a potential therapeutic agent for various diseases.

Synthesis Methods

(E)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide can be synthesized using a multi-step procedure involving the reaction of 2-aminothiazole with 4-bromo-3,4-dimethoxybenzaldehyde, followed by the reaction with 2-bromo-3-thiophenecarboxaldehyde and acryloyl chloride. The final product is obtained through purification and characterization.

Scientific Research Applications

(E)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide has been shown to exhibit promising anticancer activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to possess anti-inflammatory and antioxidant properties. Moreover, (E)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide has been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c1-22-15-7-5-12(10-16(15)23-2)14-11-25-18(19-14)20-17(21)8-6-13-4-3-9-24-13/h3-11H,1-2H3,(H,19,20,21)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKULSJITVGQGLH-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C=CC3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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